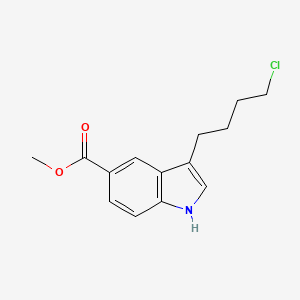

methyl 3-(4-chlorobutyl)-1H-indole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 3-(4-chlorobutyl)-1H-indole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO2/c1-18-14(17)10-5-6-13-12(8-10)11(9-16-13)4-2-3-7-15/h5-6,8-9,16H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCOQZFEBZCIDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC=C2CCCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation of Indole Derivatives

The synthesis begins with 5-carboxyindole, which undergoes Friedel-Crafts acylation at the 3-position. Using 4-chlorobutyryl chloride in the presence of Lewis acids like AlCl₃ (1.2–2.5 eq) in dichloromethane at 0–5°C yields 3-(4-chlorobutyryl)-1H-indole-5-carboxylic acid.

Reaction Scheme:

Esterification with Methanol

The carboxylic acid intermediate is esterified using methanol under acidic conditions. Concentrated H₂SO₄ (0.5–1.0 eq) catalyzes the reaction at reflux (65–70°C) for 6–12 hours, achieving conversions >95%.

Key Parameters:

| Parameter | Optimal Range |

|---|---|

| Methanol:Molar Ratio | 10:1–15:1 |

| Temperature | 65–70°C |

| Catalyst Loading | 0.5–1.0 eq H₂SO₄ |

Direct Alkylation of Methyl Indole-5-Carboxylate

Nucleophilic Substitution Strategy

Methyl indole-5-carboxylate is alkylated at the 3-position using 1-chloro-4-iodobutane. The reaction employs NaH (2.2–3.0 eq) as a base in anhydrous DMF at 50–60°C for 8–16 hours.

Mechanistic Insight:

Deprotonation of the indole nitrogen by NaH generates a nucleophilic site, facilitating Sₙ2 displacement of iodide. Steric hindrance at the 3-position necessitates elevated temperatures for sufficient reactivity.

Yield Optimization:

-

Excess alkylating agent (1.5–2.0 eq) improves yield to 68–72%

-

Solvent screening shows DMF outperforms THF or DMSO due to better solubility of intermediates

Reductive Amination Pathways

Ketone Intermediate Reduction

An alternative route involves reducing 3-(4-chlorobutyryl)-1H-indole-5-carboxylate using NaBH₄ in the presence of trifluoroacetic acid (TFA). The patent CN102659660B details similar reductions for analogous compounds, achieving 80–85% yield under these conditions:

Conditions:

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: -15–25°C

-

Molar Ratios:

-

Substrate:NaBH₄:TFA = 1:2.5–5.5:13.2–23.2

-

Critical Notes:

-

Lower temperatures (-15°C) minimize side reactions like over-reduction

-

TFA acts as both proton donor and catalyst for borane complex formation

Industrial-Scale Considerations

| Method | Safety Concerns | Cost Drivers |

|---|---|---|

| Friedel-Crafts | AlCl₃ handling | High catalyst loading |

| Direct Alkylation | NaH flammability | Iodide reagent cost |

| Reductive Amination | TFA corrosion | TFA recycling needs |

Purification Techniques

-

Crystallization : Ethanol/water mixtures (3:1 v/v) achieve >99% purity

-

Chromatography : Silica gel (230–400 mesh) with hexane/EtOAc (4:1) for lab-scale

Emerging Methodologies

Flow Chemistry Approaches

Recent advances enable continuous synthesis using microreactors:

Enzymatic Esterification

Lipase-catalyzed reactions (e.g., Candida antarctica Lipase B) show promise for greener synthesis:

-

Solvent-free conditions

-

55–60% conversion at 40°C

Chemical Reactions Analysis

Method 1: From 5-cyanoindole

-

Formation of 3-(4-chlorobutyryl)-1H-indole-5-carbonitrile :

-

Reduction of keto group :

-

Conversion to methyl ester :

-

Further transformations (e.g., hydrolysis or esterification) lead to the target compound.

-

Method 2: Reaction with Piperazinyl Derivatives

-

Example : Reaction with 5-(piperazin-1-yl)benzofuran-2-carboxamide under alkaline conditions (e.g., sodium carbonate, water, 90–100°C) yields the final product with 72–94% yield .

Nucleophilic Substitution

The chlorobutyl group undergoes nucleophilic substitution, enabling functionalization of the indole scaffold. This reactivity is critical for forming derivatives with potential biological activity.

Reduction Reactions

-

Reduction of nitriles : The carbonitrile group (if present) can be reduced to a carboxylic acid using sodium borohydride, facilitating ester formation.

-

Keto group reduction : Selective reduction of the ketone (e.g., using Red-Al or diborane) is a key step in synthesizing intermediates .

Cross-Coupling Reactions

Transition metal-catalyzed reactions (e.g., using nickel catalysts) enable coupling with aryl halides or alkyl zinc reagents, forming complex intermediates for further functionalization .

Reaction Conditions and Optimization

Experimental data highlights the impact of reaction parameters on yield and purity:

Optimal yields are achieved by controlling temperature (e.g., 20–25°C for reduction steps) and solvent choice (e.g., DMF for substitution reactions) .

Analysis of Reaction Data

The data underscores the importance of:

-

Base selection : Sodium carbonate and potassium carbonate enable deprotonation and facilitate substitution .

-

Solvent effects : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates in substitution and coupling reactions .

-

Temperature control : Higher temperatures (e.g., 90–100°C) accelerate reactions but require careful monitoring to avoid side products .

Scientific Research Applications

Chemical Synthesis

Building Block for Indole Derivatives

Methyl 3-(4-chlorobutyl)-1H-indole-5-carboxylate serves as an essential intermediate in the synthesis of more complex indole derivatives. These derivatives are important in medicinal chemistry due to their biological activities and roles in drug development. The compound can be synthesized through the esterification of 3-(4-chlorobutyl)-1H-indole-5-carboxylic acid with methanol, typically using sulfuric acid as a catalyst under reflux conditions.

Biological Research

Enzyme Inhibition Studies

The compound has been investigated for its potential to inhibit specific enzymes. Its structural similarity to naturally occurring indole derivatives allows it to interact with various biological targets. For instance, studies have shown that the indole ring can engage in π-π stacking interactions with aromatic amino acids, while the chlorobutyl side chain can form hydrogen bonds and hydrophobic interactions.

Receptor Binding

this compound is also studied for its binding affinity to certain receptors. This property is crucial for understanding its pharmacological potential. The compound's ability to modulate receptor activity could lead to developments in treatments targeting neurological disorders, given the role of indoles in serotonin receptor modulation .

Medicinal Applications

Pharmacological Activities

Research indicates that this compound may exhibit various pharmacological properties, including:

- Anti-inflammatory : Potential use in reducing inflammation.

- Anticancer : Investigated for its ability to inhibit cancer cell proliferation.

- Antimicrobial : Demonstrated activity against certain bacterial strains .

Industrial Applications

Dyes and Pigments

In industrial settings, this compound is utilized in the development of specialty chemicals such as dyes and pigments. Its unique chemical structure allows for the creation of vibrant colors and materials with specific properties tailored for various applications.

Table 1: Summary of Research Findings on this compound

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Intermediate for indole derivatives | Essential for developing complex pharmaceuticals |

| Biological Research | Enzyme inhibition and receptor binding | Modulates activity at serotonin receptors |

| Medicinal Applications | Potential anti-inflammatory, anticancer, antimicrobial | Exhibits promising biological activities |

| Industrial Use | Production of dyes and pigments | Valuable for creating specialty chemicals |

Mechanism of Action

The mechanism of action of methyl 3-(4-chlorobutyl)-1H-indole-5-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The indole ring can participate in π-π stacking interactions with aromatic amino acids in protein active sites, while the chlorobutyl side chain can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of indole derivatives is vast. Below is a comparative analysis of methyl 3-(4-chlorobutyl)-1H-indole-5-carboxylate and its analogs based on substituents, synthesis, and properties:

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Effects on Properties: Lipophilicity: The 4-chlorobutyl chain in the target compound likely increases lipophilicity compared to analogs with smaller substituents (e.g., cyanomethyl in CAS 113438-59-8). This could enhance membrane permeability but reduce aqueous solubility. Reactivity: The methyl ester group at position 5 (common in ) allows hydrolysis to carboxylic acids or coupling reactions, whereas nitriles (e.g., 143612-79-7) offer pathways for further functionalization via reduction or nucleophilic addition.

Synthesis Routes :

- Target Compound : Hypothetical synthesis may involve alkylation of methyl 1H-indole-5-carboxylate with 1-chloro-4-iodobutane under basic conditions (similar to methods in ).

- Analogues :

- Methyl 3-(cyanomethyl)-1H-indole-5-carboxylate (CAS 113438-59-8): Synthesized via nucleophilic substitution or coupling reactions, as seen in .

- Hydrazono Derivatives (): Prepared by condensing aldehydes with hydrazine derivatives, followed by purification via column chromatography.

Biological and Industrial Relevance: Antimicrobial Potential: Compounds with halogenated benzyl groups (e.g., 4-chlorobenzyl in ) show antimicrobial activity, suggesting the target compound could be explored for similar applications. Neurological Research: Methyl indole carboxylates like methyl 1-(3-fluorobenzoyl)-1H-indole-5-carboxylate () are precursors for MAO-B inhibitors, highlighting the scaffold’s versatility in drug discovery.

Research Findings and Data Gaps

Physical Properties : Experimental data for the target compound (e.g., melting point, solubility) are absent in the evidence. Predictions using computational tools (e.g., LogP calculators) could estimate these parameters.

Biological Activity: No direct studies on the target compound were found. However, structurally related compounds in and demonstrate bioactivity, warranting further investigation.

Synthetic Optimization : and highlight the use of DMF and K₂CO₃ for indole functionalization, suggesting optimized conditions for scaling up synthesis.

Biological Activity

Methyl 3-(4-chlorobutyl)-1H-indole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects, supported by data tables and relevant case studies.

The synthesis of this compound typically involves the esterification of 3-(4-chlorobutyl)-1H-indole-5-carboxylic acid with methanol in the presence of a catalyst like sulfuric acid. The reaction is conducted under reflux conditions to ensure complete conversion to the ester form.

Reaction Scheme:

This compound exhibits its biological activity through interactions with various molecular targets, primarily enzymes and receptors. The indole ring facilitates π-π stacking interactions with aromatic amino acids in protein active sites, while the chlorobutyl side chain can form hydrogen bonds and hydrophobic interactions. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects.

3.1 Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor due to its structural similarity to naturally occurring indoles. This property is particularly significant in studies related to enzyme kinetics and inhibition profiles.

3.2 Anticancer Activity

A study focusing on indole derivatives found that compounds similar to this compound exhibited notable antiproliferative activity against various cancer cell lines. For instance, derivatives showed GI50 values ranging from 29 nM to 78 nM against cancer cell lines, indicating potential for further development as anticancer agents .

3.3 Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary assays suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further research in antibiotic development.

4. Case Studies

5. Comparison with Similar Compounds

This compound can be compared with other indole derivatives to highlight its unique properties:

| Compound | Structure | Biological Activity |

|---|---|---|

| Methyl 3-(4-bromobutyl)-1H-indole-5-carboxylate | Similar structure with bromine substitution | Lower enzyme inhibition compared to chlorinated analogs |

| Methyl 3-(4-chlorobutyl)-1H-indole-2-carboxylate | Different carboxylic acid position | Reduced anticancer activity |

6. Conclusion

This compound is a compound with promising biological activities, particularly in enzyme inhibition and anticancer properties. Its synthesis is straightforward, and its unique structural features provide a foundation for further research into its pharmacological potential. Continued exploration may lead to the development of new therapeutic agents based on this compound.

Q & A

Q. What are established synthetic routes for methyl 3-(4-chlorobutyl)-1H-indole-5-carboxylate?

A common approach involves coupling methyl 1H-indole-5-carboxylate with 4-chlorobutyl reagents. For example, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or alkylation using NaH in DMF with 1-bromo-4-chlorobutane. Purification typically employs silica gel chromatography with gradients like 10% EtOAc/hexanes, yielding ~68–87% . Optimization may require adjusting reaction time, temperature, and catalyst loading.

Q. How should researchers characterize this compound spectroscopically?

Key techniques include:

- ¹H/¹³C-NMR : To confirm substitution patterns (e.g., indole C3 and C5 positions) and chlorobutyl chain integration. For example, δ ~3.8–4.0 ppm for methyl ester protons and δ ~3.5–3.7 ppm for chlorobutyl CH2 groups .

- HRMS : To verify molecular ion peaks (e.g., [M+H]⁺) and rule out byproducts .

- IR : To identify carbonyl stretches (~1720 cm⁻¹ for ester groups) .

Q. What storage conditions are recommended for this compound?

Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent degradation. The 4-chlorobutyl group’s reactivity with moisture or light may necessitate amber vials .

Advanced Research Questions

Q. How can conflicting spectral data during structural elucidation be resolved?

Example: If NMR signals for the chlorobutyl chain overlap with indole protons, use 2D NMR (COSY, HSQC) to assign correlations. Computational tools (e.g., DFT simulations) can predict chemical shifts and validate assignments . Contradictions may arise from rotamers or impurities; repurification via preparative HPLC or recrystallization is advised .

Q. What mechanistic insights apply to introducing the 4-chlorobutyl group?

Alkylation at the indole N1 position often proceeds via nucleophilic substitution (SN2) with NaH as a base. However, competing C3-substitution (e.g., Vilsmeier-Haack formylation) may occur if reaction conditions are misoptimized. Monitoring via TLC and adjusting stoichiometry (e.g., excess alkylating agent) can improve selectivity .

Q. How can researchers scale up synthesis while maintaining yield and purity?

Challenges include:

- Purification : Replace column chromatography with flash chromatography or recrystallization (e.g., using EtOAc/hexanes).

- Catalyst efficiency : Use immobilized Pd catalysts or flow chemistry systems to enhance reproducibility and reduce metal leaching .

- Safety : Handle chlorinated reagents in fume hoods due to toxicity risks .

Q. What computational methods aid in studying this compound’s reactivity?

- DFT calculations : Model reaction pathways (e.g., transition states for alkylation) to identify energetically favorable conditions.

- Molecular docking : Predict interactions with biological targets (e.g., enzymes or receptors) if the compound is explored for bioactivity .

Contradiction Analysis

Q. Why do reported melting points for similar indole esters vary across studies?

Variations (e.g., mp 90–92°C vs. 140–146°C in related esters) may stem from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.